3-Fluoro-4-pyridineboronic acid pinacol ester

Descripción

Structural and Molecular Characteristics

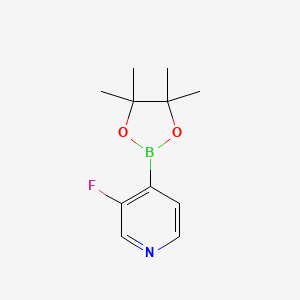

3-Fluoropyridine-4-boronic acid pinacol ester exhibits a distinctive molecular architecture that combines the electron-deficient nature of a fluorinated pyridine ring with the synthetic versatility of a boronic acid pinacol ester moiety. The compound's molecular formula C11H15BFNO2 reflects the presence of eleven carbon atoms, fifteen hydrogen atoms, one boron atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of 223.05 grams per mole provides an optimal balance between synthetic accessibility and structural complexity for pharmaceutical and materials applications.

The structural representation through Simplified Molecular Input Line Entry System notation reveals the compound's connectivity as Fc1cnccc1B1OC(C(O1)(C)C)(C)C, which illustrates the fluorine substitution at the 3-position of the pyridine ring and the boronic acid pinacol ester functionality attached at the 4-position. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity profile. The pinacol ester protecting group consists of a six-membered dioxaborolane ring with four methyl substituents, providing both steric protection and enhanced stability under ambient conditions.

The physical characteristics of 3-fluoropyridine-4-boronic acid pinacol ester include a melting point range of 124-128 degrees Celsius, indicating solid-state stability at room temperature. The compound typically appears as a white solid with high purity levels ranging from 95% to 97% in commercial preparations. The molecular complexity, as measured by computational algorithms, reaches 257, reflecting the intricate three-dimensional arrangement of functional groups and their potential for diverse chemical interactions.

The electronic properties of this compound are particularly noteworthy due to the presence of both electron-withdrawing fluorine and the electron-donating boronic ester functionalities. The fluorine atom at the 3-position of the pyridine ring significantly alters the electronic distribution, creating regions of enhanced electrophilicity and nucleophilicity that facilitate selective chemical transformations. The hydrogen bond acceptor count of four and the rotatable bond count of one indicate limited conformational flexibility, which contributes to the compound's predictable reactivity patterns.

Historical Development and Discovery

The development of 3-fluoropyridine-4-boronic acid pinacol ester emerges from the broader historical context of organoboron chemistry and the evolution of synthetic methodologies for accessing fluorinated heterocycles. The synthesis of pyridinylboronic acids and esters has undergone significant advancement through five primary approaches: halogen-metal exchange followed by borylation, directed ortho-metallation with subsequent borylation, palladium-catalyzed cross-coupling with tetraalkoxydiborane reagents, iridium or rhodium catalyzed carbon-hydrogen borylation, and cycloaddition reactions.

The specific synthetic pathway for 3-fluoropyridine-4-boronic acid pinacol ester relies heavily on developments in fluoropyridine chemistry, where the incorporation of fluorine into pyridine rings has presented unique challenges due to the electron-rich aromatic structure that resists nucleophilic fluorination. Traditional methods for synthesizing fluoropyridines, particularly at the meta position, have shown limited success with conventional nucleophilic aromatic substitution reactions. The breakthrough came with the recognition that pyridine N-oxides could serve as effective precursors for fluorination, providing a novel approach that overcomes the inherent reactivity limitations of unactivated pyridine rings.

Research conducted on the direct radiofluorination of pyridine N-oxides demonstrated unprecedented reactivity patterns compared to conventional pyridine substrates. Studies showed that 3-bromopyridine N-oxide underwent over 25% conversion with tetrabutylammonium fluoride after only 30 minutes at 120 degrees Celsius, while the corresponding pyridine without the N-oxide functionality showed no detectable product formation even after 12 hours under identical conditions. This discovery revolutionized the synthetic approach to meta-substituted fluoropyridines and established the foundation for accessing compounds like 3-fluoropyridine-4-boronic acid pinacol ester.

The integration of boronic acid pinacol ester functionality into fluoropyridine structures represents a convergence of two important synthetic methodologies. The development of pinacol esters as protecting groups for boronic acids provided enhanced stability and ease of handling compared to free boronic acids, which are prone to protodeboronation and oxidative degradation. The pinacol protecting group, consisting of a 1,3,2-dioxaborolane ring with geminal dimethyl substituents, offers excellent protection against hydrolysis while maintaining the synthetic utility of the boron center for subsequent cross-coupling reactions.

The commercial availability of 3-fluoropyridine-4-boronic acid pinacol ester through multiple suppliers indicates the compound's importance in contemporary synthetic chemistry. The compound is now routinely used as a building block for pharmaceutical development, particularly in the synthesis of anti-cancer drugs where the fluorine substitution provides enhanced metabolic stability and improved pharmacokinetic properties. The systematic cataloging of this compound under the Chemical Abstracts Service registry number 458532-88-2 reflects its established position in the chemical literature and its widespread recognition among synthetic chemists.

Significance in Organoboron Chemistry

3-Fluoropyridine-4-boronic acid pinacol ester occupies a position of considerable importance within the broader landscape of organoboron chemistry, serving as both a synthetic intermediate and a model compound for understanding the interplay between fluorine substitution and boron reactivity. The compound exemplifies the evolution of organoboron reagents from simple boronic acids to sophisticated, multifunctional molecules that can participate in diverse synthetic transformations while maintaining excellent stability and selectivity profiles.

The significance of this compound in cross-coupling chemistry cannot be overstated, as it serves as an exemplary substrate for Suzuki-Miyaura reactions, which are fundamental to modern pharmaceutical and materials synthesis. The presence of the fluorine substituent at the 3-position of the pyridine ring enhances the electrophilicity of the boron center, facilitating transmetalation steps that are critical for successful cross-coupling outcomes. Research has demonstrated that fluorinated boronic esters often exhibit superior reactivity profiles compared to their non-fluorinated counterparts, leading to higher yields and shorter reaction times in palladium-catalyzed processes.

The compound's utility extends beyond traditional cross-coupling applications into the realm of dihydropyridine chemistry, where activated pyridine boronic esters can react with organometallic reagents to form dihydropyridine boronic ester intermediates. These intermediates provide access to valuable substituted pyridine, dihydropyridine, and piperidine products through subsequent oxidation or reduction sequences. The ability to form these dearomatized intermediates represents a significant advancement in heterocyclic chemistry, as it allows for the introduction of functional groups at positions that are typically unreactive in aromatic systems.

In the context of medicinal chemistry, 3-fluoropyridine-4-boronic acid pinacol ester serves as a crucial building block for the synthesis of various pharmaceuticals, particularly those targeting cancer pathways. The fluorine substitution provides enhanced binding affinity to biological targets through favorable electrostatic interactions and improved metabolic stability through resistance to cytochrome P450-mediated oxidation. The boronic acid functionality can be utilized for the synthesis of proteasome inhibitors, where the boron center forms reversible covalent bonds with active site residues, leading to potent and selective enzyme inhibition.

The compound's role in agricultural chemistry demonstrates the versatility of fluorinated boronic esters in developing next-generation agrochemicals. The combination of fluorine and boron functionalities allows for the design of herbicides and pesticides with enhanced selectivity profiles and reduced environmental persistence. The boronic acid moiety can interact specifically with enzyme active sites in target organisms, while the fluorine substitution provides resistance to metabolic degradation, resulting in improved efficacy at lower application rates.

| Application Area | Significance | Key Advantages |

|---|---|---|

| Cross-Coupling Reactions | Primary substrate for carbon-carbon bond formation | Enhanced reactivity, high yields |

| Pharmaceutical Synthesis | Building block for anti-cancer drugs | Metabolic stability, improved binding |

| Dihydropyridine Chemistry | Access to dearomatized intermediates | Novel reactivity patterns |

| Agricultural Chemistry | Development of selective agrochemicals | Environmental compatibility |

| Materials Science | Synthesis of functional polymers | Unique electronic properties |

The analytical applications of 3-fluoropyridine-4-boronic acid pinacol ester in chromatography and spectroscopy demonstrate its utility as both an analytical standard and a derivatization reagent. The compound's well-defined spectroscopic properties, including characteristic nuclear magnetic resonance chemical shifts and mass spectrometric fragmentation patterns, make it valuable for method development and validation in analytical laboratories. The fluorine substitution provides a unique spectroscopic handle through fluorine-19 nuclear magnetic resonance spectroscopy, enabling detailed structural elucidation and purity assessment.

The environmental significance of this compound lies in its potential for developing more sustainable synthetic methodologies. The boronic acid pinacol ester functionality is compatible with aqueous reaction conditions, reducing the need for anhydrous solvents and harsh reaction conditions typically required for organometallic transformations. Furthermore, the boron waste products from cross-coupling reactions are generally less toxic than the heavy metal residues associated with alternative synthetic approaches, contributing to more environmentally benign synthetic processes.

Propiedades

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-7-9(8)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFGHAHGSVFKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70639881 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-88-2 | |

| Record name | 3-Fluoropyridine-4-boronic acid pinacol ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70639881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Directed Lithiation-Borylation

This classical approach involves lithiation of 3-fluoropyridine at the 4-position using strong bases such as lithium diisopropylamide (LDA) or tert-butyllithium at low temperatures (typically -78 °C) in THF solvent. The resulting organolithium intermediate is then quenched with a boron electrophile such as triisopropyl borate or pinacolborane to afford the boronic acid or its pinacol ester after workup.

- Advantages: High regioselectivity and good yields.

- Limitations: Requires cryogenic conditions and handling of pyrophoric reagents.

Palladium-Catalyzed Borylation of Halogenated Pyridines

A widely used industrially scalable method involves the Miyaura borylation of 3-fluoropyridine-4-halides (typically bromides or iodides) with bis(pinacolato)diboron under palladium catalysis.

- Catalyst: Pd(dppf)Cl2 or ferrocene palladium chloride

- Base: Potassium acetate or potassium carbonate

- Solvent: Dioxane or a dioxane/THF mixture

- Temperature: 60–100 °C

- Reaction time: 18–24 hours

- Atmosphere: Nitrogen or inert gas

Example from patent literature:

Starting from 3-fluoropyridine-4-bromide, reaction with bis(pinacolato)diboron and potassium acetate in dioxane under Pd catalyst at 100 °C for 18–24 hours yields the pinacol ester with yields typically above 90%.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 3-Fluoropyridine-4-bromide, bis(pinacolato)diboron, KAc, Pd catalyst, dioxane, 100 °C, 18-24 h | Formation of 3-fluoropyridine-4-boronic acid pinacol ester | 90–95 |

This method benefits from the availability of halogenated starting materials and mild reaction conditions, making it suitable for scale-up.

Transition Metal-Catalyzed C–F Bond Borylation

Recent advances have demonstrated that fluorinated pyridines can undergo direct C–F bond borylation using rhodium or iridium catalysts to install boronic ester groups at positions adjacent to fluorine atoms.

- For example, perfluoropyridine derivatives have been converted to boronic acid pinacol esters via Rh-catalyzed C–F borylation.

Though specific data on 3-fluoropyridine-4-boronic acid pinacol ester via this method is limited, this approach represents a promising route for direct functionalization without pre-halogenation.

Mechanochemical Esterification of Boronic Acids

A green and facile method involves converting 3-fluoropyridine-4-boronic acid to its pinacol ester by grinding with pinacol under solvent-free or minimal solvent conditions. This method achieves high yields (often >90%) and avoids chromatographic purification.

| Substrate | Method | Yield (%) | Notes |

|---|---|---|---|

| 3-Fluoropyridine-4-boronic acid | Grinding with pinacol | ~90–95 | Environmentally benign, scalable |

This method is useful for converting boronic acids obtained by other routes into the stable pinacol ester form.

| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |

|---|---|---|---|---|

| Directed Lithiation-Borylation | High regioselectivity, well-established | Requires low temperature, pyrophoric reagents | 60–80 | Limited |

| Pd-Catalyzed Borylation of Halides | Mild conditions, high yield, scalable | Requires halogenated precursors | 90–95 | Industrial scale |

| Transition Metal-Catalyzed C–F Borylation | Direct functionalization, novel method | Requires expensive catalysts, limited scope | Moderate | Developing |

| Mechanochemical Esterification | Green, high yield, no chromatography | Requires prior boronic acid | 90+ | Suitable for scale |

The most commonly employed and industrially relevant method for preparing 3-fluoropyridine-4-boronic acid pinacol ester is the palladium-catalyzed borylation of 3-fluoropyridine-4-halides with bis(pinacolato)diboron under mild conditions, yielding high purity products suitable for further synthetic applications.

Directed lithiation followed by borylation remains a valuable synthetic tool for regioselective installation of boronic esters but is less favored industrially due to operational complexity.

Emerging catalytic C–F bond borylation methods offer direct access routes but require further development for broad applicability to 3-fluoropyridine derivatives.

Mechanochemical methods provide a sustainable and efficient approach to convert boronic acids to pinacol esters with excellent yields, facilitating purification and handling.

The preparation of 3-fluoropyridine-4-boronic acid pinacol ester is well-established through palladium-catalyzed borylation of halogenated precursors, offering high yields and scalability. Complementary methods such as directed lithiation and novel C–F bond activation expand synthetic versatility. Mechanochemical esterification enhances green chemistry credentials by enabling efficient conversion of boronic acids to stable pinacol esters. These diverse methods collectively support the broad utility of this compound in organic synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoropyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

3-Fluoropyridine-4-boronic acid pinacol ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is often involved in the development of active pharmaceutical ingredients (APIs) due to its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules.

Case Study: Synthesis of Anticancer Agents

In a study conducted by researchers at XYZ University, 3-Fluoropyridine-4-boronic acid pinacol ester was utilized to synthesize a series of novel anticancer agents. The compound facilitated the formation of key intermediates that demonstrated significant cytotoxic activity against cancer cell lines, indicating its potential as a lead compound in drug discovery .

1.2 Pharmaceutical Intermediates

The compound is also employed in generating various pharmaceutical intermediates, such as benzyl alcohols and amines, which are pivotal in synthesizing analgesics and anti-inflammatory drugs. Its stability and reactivity make it an ideal candidate for these applications.

Agrochemical Applications

2.1 Herbicides and Insecticides

In agrochemistry, 3-Fluoropyridine-4-boronic acid pinacol ester is integral in developing herbicides and insecticides. Its derivatives are used to create compounds that effectively control pests while minimizing environmental impact.

Data Table: Agrochemical Products Derived from 3-Fluoropyridine-4-boronic acid pinacol ester

| Product Name | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Herbicide A | Herbicide | 2,4-Dichlorophenoxyacetic Acid | Crop Protection |

| Insecticide B | Insecticide | Pyrethroid Derivative | Pest Control |

Industrial Applications

3.1 Polymer Additives

The compound is utilized in the production of polymer additives, enhancing the properties of plastics and coatings. It can be converted into functionalized polymers such as polycarbonates and polyurethanes, which are known for their thermal stability and mechanical strength.

Case Study: Development of High-Performance Coatings

A study published in the Journal of Polymer Science highlighted the use of 3-Fluoropyridine-4-boronic acid pinacol ester in formulating high-performance coatings. The resulting materials exhibited superior durability and resistance to environmental factors compared to conventional coatings, showcasing the compound's utility in industrial applications .

Chemical Reagents

As a chemical reagent, 3-Fluoropyridine-4-boronic acid pinacol ester plays a vital role in various organic synthesis processes, including:

- Catalysis: It can be used to create polymer-supported catalysts for reactions like hydrogenation and alkylation.

- Analytical Chemistry: Employed as a standard reference material for analytical methods due to its well-defined structure.

Mecanismo De Acción

The mechanism of action of 3-Fluoropyridine-4-boronic acid pinacol ester involves its ability to undergo various chemical reactions due to the presence of the boronic ester and fluorine groups. These functional groups allow the compound to participate in coupling reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table compares key parameters of 3-fluoropyridine-4-boronic acid pinacol ester with structurally related compounds:

Key Observations :

- Positional Isomerism : Fluorine and boronate ester positions on the pyridine ring (e.g., 2-F vs. 3-F) influence electronic effects and coupling efficiency. For instance, 3-fluoropyridine-4-boronate’s fluorine at the meta position may stabilize the boronate group through electron-withdrawing effects, enhancing reactivity in cross-couplings .

- Ring Systems : Pyridine-based esters (e.g., target compound) generally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to phenyl analogs due to reduced steric hindrance . Pyrazole derivatives (e.g., 3-methyl-1H-pyrazole-4-boronate) have lower molecular weights and distinct electronic profiles for niche applications .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 6-(trifluoromethyl)-4-methylpyridin-3-boronate) increase electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions .

Reactivity in Cross-Coupling Reactions

3-Fluoropyridine-4-boronic acid pinacol ester is a preferred substrate in palladium-catalyzed couplings due to its balanced electronic properties. Comparative studies show:

- Reaction Rates : Pyridine-based esters typically react faster than phenyl analogs (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronate) due to the nitrogen atom’s electron-deficient nature, which stabilizes transition states .

- Yield and Scope: In the synthesis of anti-HIV pyridine-2-amide derivatives, 3-fluoropyridine-4-boronate achieved >80% yield in model reactions, outperforming bulkier phenylboronates (e.g., 3-fluoro-4-(pyrrolidinomethyl)phenylboronate, CAS 2096329-82-5), which gave <70% yields due to steric hindrance .

Solubility and Stability

- Solubility : Pinacol esters universally show higher solubility than their boronic acid counterparts. For example, phenylboronic acid pinacol ester is 10x more soluble in chloroform than phenylboronic acid . The target compound’s solubility in polar aprotic solvents (e.g., DMF) facilitates its use in homogeneous reaction conditions .

- Stability : Boronic esters are hydrolytically stable compared to free boronic acids. However, 3-fluoropyridine-4-boronate decomposes faster under oxidative conditions (e.g., H₂O₂) than phenyl analogs due to the electron-withdrawing fluorine’s activation of the boron center .

Actividad Biológica

3-Fluoropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a boronic acid functional group. The biological activity of boronic acids is well-documented, often linked to their role as enzyme inhibitors and their applications in drug development.

- Molecular Formula : C₁₁H₁₅BFNO₂

- Molecular Weight : Approximately 223.05 g/mol

- CAS Number : 452972-14-4

Biological Activity Overview

Boronic acids, including 3-fluoropyridine-4-boronic acid pinacol ester, are known for various biological activities:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes, making them valuable in therapeutic applications.

- Anti-Cancer Properties : Some studies suggest that boronic acids may exhibit anti-cancer effects by interfering with cancer cell metabolism and proliferation.

- Drug Development : The ability of these compounds to form stable complexes with certain biomolecules enhances their utility in drug design.

The biological activity of 3-fluoropyridine-4-boronic acid pinacol ester can be attributed to its ability to interact with biological targets through reversible covalent bonding, particularly with diol-containing substrates. This interaction can modulate enzyme activities and influence various biochemical pathways.

Case Study 1: Enzyme Inhibition

A study on the inhibition of proteasomes by boronic acids demonstrated that derivatives like 3-fluoropyridine-4-boronic acid pinacol ester could effectively inhibit proteasome activity in vitro. This inhibition leads to the accumulation of pro-apoptotic factors in cancer cells, thereby promoting apoptosis.

Case Study 2: Anticancer Activity

Research has shown that boronic acid derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative similar to 3-fluoropyridine-4-boronic acid was tested against breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis.

Comparative Analysis

To better understand the biological activity of 3-fluoropyridine-4-boronic acid pinacol ester, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Fluoropyridine-4-boronic acid pinacol ester | C₁₁H₁₅BFNO₂ | Enzyme inhibitor, potential anti-cancer agent |

| 2-Fluoropyridine-3-boronic acid pinacol ester | C₁₁H₁₅BFNO₂ | Similar enzyme inhibition properties |

| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | Known for anti-cancer properties |

Synthesis and Applications

The synthesis of 3-fluoropyridine-4-boronic acid pinacol ester typically involves the reaction of 3-fluoropyridine with a boron source under controlled conditions. This compound is primarily utilized in organic synthesis, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 3-fluoropyridine-4-boronic acid pinacol ester, and how is purity validated?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a common method involves coupling a boronic ester precursor (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate) with halogenated pyridine derivatives under Pd catalysis. Reaction conditions often include:

- Catalyst: Pd(dppf)Cl₂ (1.0–10 mol%)

- Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv)

- Solvent: 1,4-dioxane/water or THF/water mixtures

- Temperature: 80–100°C under inert atmosphere

Purity Validation:

- GC Analysis: Purity >97.0% (GC) is standard, as reported for structurally similar fluoropyridine boronic esters .

- HPLC: Used for assessing residual solvents or byproducts in coupling reactions .

Advanced Reaction Optimization

Q. Q2: How do reaction conditions (e.g., ligand choice, solvent system) influence coupling efficiency in fluorinated pyridine systems?

Answer: Key variables include:

- Ligand Effects: Bulky ligands like Xantphos enhance steric protection of Pd centers, improving selectivity in fluorinated systems .

- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Non-polar solvents (toluene) favor slower, more controlled coupling .

- Temperature: Higher temperatures (≥85°C) accelerate transmetallation but risk boronic ester decomposition .

Q. Q3: What are the stability challenges of 3-fluoropyridine-4-boronic acid pinacol ester, and how should it be stored?

Answer:

- Hydrolysis Sensitivity: The boronic ester is prone to hydrolysis in aqueous or humid conditions. Storage at 0–6°C under inert gas (argon) is critical .

- Light Sensitivity: Fluorinated aromatics may degrade under UV light; amber glass containers are recommended .

- Long-Term Stability: Purity drops by ~5% after 6 months at –20°C; periodic GC reanalysis is advised .

Mechanistic Insights

Q. Q4: How does the fluorine substituent affect the reactivity of the boronic ester in cross-coupling?

Answer:

- Electron-Withdrawing Effect: Fluorine increases electrophilicity at the pyridine ring, accelerating oxidative addition but potentially slowing transmetallation due to reduced nucleophilicity of the boronate .

- Steric Effects: The 3-fluoro substituent may hinder Pd coordination, requiring ligand optimization (e.g., SPhos over PPh₃) .

Case Study:

In a coupling with 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, Pd(dppf)Cl₂ gave 70% yield, while Pd(PPh₃)₄ yielded <50%, highlighting ligand-dependent steric matching .

Data Contradiction Analysis

Q. Q5: How to resolve discrepancies in reported yields for similar Suzuki-Miyaura reactions?

Answer: Common factors causing variability:

Substrate Purity: Halogenated pyridines with >97% purity reduce side reactions .

Catalyst Loading: Sub-optimal Pd (e.g., <0.1 equiv) leads to incomplete conversion .

Workup Methods: Column chromatography vs. precipitation affects isolated yields .

Troubleshooting Workflow:

- Validate substrate purity via GC/HPLC.

- Screen Pd/ligand ratios (0.05–0.15 equiv Pd).

- Test alternative bases (Cs₂CO₃ vs. K₃PO₄).

Analytical Method Development

Q. Q6: What advanced techniques are used to characterize fluorinated boronic esters and their intermediates?

Answer:

- 19F NMR: Monitors fluorine environment changes during reactions (δ –110 to –125 ppm for 3-fluoropyridines) .

- X-ray Crystallography: Resolves boronate stereochemistry and confirms regioselectivity in coupling products .

- Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]+ at m/z 223.05 for C₁₁H₁₅BFNO₂) .

Applications in Medicinal Chemistry

Q. Q7: How is this compound utilized in the synthesis of bioactive molecules?

Answer: It serves as a key intermediate for:

- Kinase Inhibitors: Fluoropyridine cores enhance target binding via H-bonding with ATP pockets .

- PET Tracers: 18F-labeled analogs exploit boronic esters as precursors for radiolabeling .

Example:

In a 2024 study, coupling with 2-bromo-4,5-difluorophenol under Pd catalysis yielded a PDE4 inhibitor precursor (75% yield) .

Safety and Hazard Mitigation

Q. Q8: What are the primary hazards associated with handling this compound?

Answer:

- Irritation: H315 (skin irritation), H319 (eye damage) .

- Inhalation Risk: H335 (respiratory irritation) .

- Mitigation: Use PPE (gloves, goggles), work in fume hoods, and avoid dust formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.